molecular formula C5H6N6O B13271158 2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Cat. No.: B13271158
M. Wt: 166.14 g/mol
InChI Key: PBXXNZHAPNXEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound with the molecular formula C5H6N6O.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diamino-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is unique due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other triazolopyrimidines and contributes to its broad range of applications .

Properties

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

2,5-diamino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C5H6N6O/c6-2-1-3(12)11-5(8-2)9-4(7)10-11/h1H,6H2,(H3,7,8,9,10)

InChI Key

PBXXNZHAPNXEJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N=C(NN2C1=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.